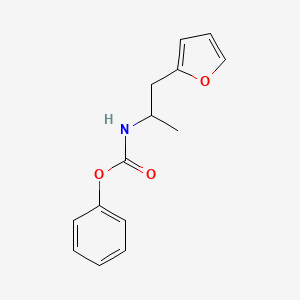

Phenyl (1-(furan-2-yl)propan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl (1-(furan-2-yl)propan-2-yl)carbamate is an organic compound with a unique structure that combines a phenyl group, a furan ring, and a carbamate group. This compound is known for its diverse applications in scientific research, particularly in the fields of pharmaceutical and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (1-(furan-2-yl)propan-2-yl)carbamate typically involves the reaction of phenyl isocyanate with 1-(furan-2-yl)propan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Phenyl (1-(furan-2-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop novel compounds with tailored properties.

Biology

Research has indicated potential biological activities of Phenyl (1-(furan-2-yl)propan-2-yl)carbamate, including:

- Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit activity against various pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for further pharmacological exploration.

Medicine

The compound is being investigated for its role in drug development . Its ability to interact with biological targets suggests potential therapeutic applications:

- Novel Therapeutic Agents : It may be utilized in designing drugs aimed at specific diseases due to its unique binding properties.

Industry

In industrial applications, this compound is explored for developing advanced materials with specific properties. Its chemical versatility allows it to be incorporated into various formulations for enhanced performance in materials science.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of derivatives based on this compound against common bacterial strains. Results indicated significant inhibition zones compared to controls, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

In another investigation focused on drug design, researchers synthesized various derivatives of this compound and tested their efficacy against specific cancer cell lines. Some derivatives showed promising cytotoxic effects, warranting further exploration in therapeutic contexts.

Mécanisme D'action

The mechanism of action of Phenyl (1-(furan-2-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl and furan groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenyl N-(propan-2-yl)carbamate: Similar structure but lacks the furan ring.

(E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one: Contains a furan ring and a phenyl group but differs in the overall structure and functional groups.

Uniqueness

Phenyl (1-(furan-2-yl)propan-2-yl)carbamate is unique due to the presence of both a furan ring and a carbamate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Activité Biologique

Phenyl (1-(furan-2-yl)propan-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C14H15N1O3

- Functional Groups : Carbamate, furan, and phenyl groups.

The presence of the carbamate moiety is crucial for its biological activity, as it can interact with various biological targets through covalent bonding, influencing enzyme activity and protein interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

- Inhibition of Enzyme Activity : The carbamate group may inhibit enzymes by modifying their active sites.

- Binding Affinity : The phenyl and furan groups enhance the binding affinity to specific molecular targets, potentially increasing the compound's efficacy against various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.125 µg/mL |

| V. cholerae | 0.25 µg/mL |

| S. aureus | 0.5 µg/mL |

These results suggest that the compound is particularly effective against Gram-negative bacteria, which are often resistant to conventional antibiotics .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. Experimental models demonstrated that the compound significantly reduced inflammation markers in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

In a controlled study using animal models:

- Dosage : Administered at varying doses (10 mg/kg to 50 mg/kg).

- Outcome : Significant reduction in paw edema was observed in treated groups compared to controls.

This suggests that the compound may modulate inflammatory pathways effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Modifications to the furan or phenyl rings can enhance or diminish activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substituting furan with thiophene | Increased antimicrobial potency |

| Altering phenyl substituents | Varied efficacy against different bacteria |

Such insights guide further synthetic efforts to develop more potent derivatives .

Propriétés

IUPAC Name |

phenyl N-[1-(furan-2-yl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-11(10-13-8-5-9-17-13)15-14(16)18-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMOYRADBPKFHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.